molecular formula C11H21N3O3S B4440645 N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4440645
M. Wt: 275.37 g/mol
InChI Key: FULLULJLIWZJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as ADQX, is a synthetic compound that belongs to the class of non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are a type of ionotropic glutamate receptor that plays a crucial role in excitatory neurotransmission in the central nervous system (CNS). ADQX has been extensively studied in scientific research due to its potential applications in the treatment of neurological disorders.

Mechanism of Action

N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide acts as a non-competitive antagonist of the AMPA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in the inhibition of the ion channel that is normally activated by glutamate binding, leading to a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects
N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to have potent anticonvulsant effects in animal models of epilepsy. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is its specificity for the AMPA receptor, which allows for the precise investigation of the role of this receptor in neurological disorders. However, one limitation of N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of more potent and selective AMPA receptor antagonists for the treatment of neurological disorders. Another area of interest is the investigation of the potential therapeutic effects of N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in human clinical trials. Additionally, the role of AMPA receptors in other physiological processes, such as learning and memory, is an area of ongoing research.

Scientific Research Applications

N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been used in scientific research to investigate the role of AMPA receptors in various neurological disorders, such as epilepsy, stroke, and Parkinson's disease. AMPA receptors are involved in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. Dysregulation of synaptic plasticity has been implicated in the pathogenesis of many neurological disorders.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3S/c1-4-7-12-11(15)10-5-8-14(9-6-10)18(16,17)13(2)3/h4,10H,1,5-9H2,2-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULLULJLIWZJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 5
N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 6
N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.